N-(2-(3-oxopiperazin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(3-oxopiperazin-1-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-18-14-23(12-11-21-18)16-7-2-1-6-15(16)22-19(25)20(9-3-4-10-20)17-8-5-13-26-17/h1-2,5-8,13H,3-4,9-12,14H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEHTIXUDWEWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3N4CCNC(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-oxopiperazin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopentanecarboxamide core linked to a thiophene ring and a piperazine moiety. The molecular formula is C₁₄H₁₈N₂O₂S, with a molecular weight of approximately 282.37 g/mol. The presence of the piperazine and thiophene groups suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on piperazine derivatives have shown effectiveness against Mycobacterium tuberculosis, with some compounds achieving IC₅₀ values as low as 1.35 μM, indicating potent activity against this pathogen .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. A study evaluating various piperazine derivatives reported that certain analogs showed cytotoxic effects on cancer cell lines, with IC₅₀ values ranging from 10 to 30 μM. These findings highlight the need for further exploration of the compound's effects on different cancer types.
The proposed mechanism of action for similar compounds often involves the inhibition of key enzymes or pathways critical for cell survival and proliferation. For instance, some derivatives are believed to inhibit topoisomerases or interfere with DNA replication processes, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Case Study 1: Antitubercular Activity
In a recent study, several piperazine-based compounds were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. Among them, one derivative demonstrated an IC₉₀ value of 3.73 μM, suggesting strong potential for further development as an antitubercular agent .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using HEK-293 human embryonic kidney cells to evaluate the safety profile of the compound. The results indicated that most active derivatives were nontoxic at concentrations up to 50 μM, supporting their potential therapeutic use .
Data Summary Table
| Activity | IC₅₀ (μM) | IC₉₀ (μM) | Cell Line Tested |
|---|---|---|---|
| Antitubercular | 1.35 - 2.18 | 3.73 - 4.00 | Mycobacterium tuberculosis |
| Cytotoxicity (HEK-293) | >50 | N/A | HEK-293 |
Comparison with Similar Compounds
Q & A
Q. What are the optimal synthetic routes for N-(2-(3-oxopiperazin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including cyclopentane ring formation, introduction of the thiophene moiety, and coupling with the 3-oxopiperazine-phenyl group. Key steps require temperature control (e.g., reflux conditions), solvent selection (polar aprotic solvents like DMF or DMSO), and reaction time optimization to maximize yield and purity. Intermediate purification via column chromatography and characterization using NMR or HPLC is critical .
Example Optimization Parameters:
| Step | Key Variables | Optimal Conditions |
|---|---|---|
| Cyclopentane-thiophene coupling | Solvent, catalyst | DMF, Pd(PPh₃)₄, 80°C, 12h |
| Piperazine-phenyl attachment | Reaction pH, temperature | pH 7–8, 60°C, 6h |
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): Confirms molecular connectivity and stereochemistry via ¹H and ¹³C spectra .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% threshold for pharmacological studies) .
- Differential Scanning Calorimetry (DSC): Evaluates thermal stability and phase transitions .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the compound’s mechanism of action and target interactions?
Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can simulate binding affinities to biological targets (e.g., enzymes or receptors). For example, the 3-oxopiperazine group may interact with catalytic residues in proteases, while the thiophene moiety contributes to hydrophobic binding. Kinetic assays (e.g., surface plasmon resonance) validate predicted interactions experimentally .
Q. What strategies resolve contradictions in biological activity data across different studies?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). Systematic approaches include:
- Dose-Response Curves: Confirm activity thresholds across multiple concentrations.
- Control Experiments: Use reference compounds (e.g., known inhibitors) to benchmark results.
- Meta-Analysis: Compare datasets from independent studies to identify consensus trends .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
SAR analysis focuses on modifying key substituents to enhance potency or reduce toxicity. For example:
| Modification | Impact on Activity |
|---|---|
| Thiophene → Furan | Alters π-π stacking with aromatic residues |
| Cyclopentane → Cyclohexane | Increases steric bulk, potentially reducing off-target binding |
| Piperazine oxidation state | Modulates hydrogen-bonding capacity |
Computational tools like QSAR models or free-energy perturbation (FEP) simulations prioritize high-potential derivatives .
Q. What methodologies ensure reproducibility in scaled-up synthesis?
- Process Analytical Technology (PAT): In-line monitoring via FTIR or Raman spectroscopy detects deviations in real-time .
- Design of Experiments (DoE): Statistically optimizes variables (e.g., catalyst loading, solvent ratio) to minimize batch variability .
- Quality Control Protocols: Strict adherence to USP/ICH guidelines for impurity profiling .
Data-Driven Research Challenges
Q. How do crystallographic studies address structural ambiguities in this compound?
Single-crystal X-ray diffraction resolves conformational flexibility, such as dihedral angles between the phenyl and thiophene groups. For example, a 13.5° angle in one polymorph vs. 8.5° in another may explain differences in solubility or bioactivity .
Q. What in vitro/in vivo models are suitable for evaluating pharmacokinetic properties?
- In Vitro: Microsomal stability assays (liver S9 fractions) predict metabolic clearance.
- In Vivo: Rodent models with LC-MS/MS plasma analysis quantify bioavailability and half-life.
- ADME-Tox Profiling: Caco-2 permeability assays and hERG channel inhibition studies assess absorption and cardiac safety .
Ethical and Technical Considerations
Q. How can researchers mitigate synthetic byproducts during scale-up?
- Green Chemistry Principles: Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Flow Chemistry: Continuous synthesis reduces side reactions and improves yield consistency .
Q. What collaborative frameworks enhance interdisciplinary research on this compound?
Cross-institutional partnerships combining synthetic chemistry, computational biology, and pharmacology enable holistic development. Open-access databases (e.g., PubChem, NIST) provide standardized data for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
